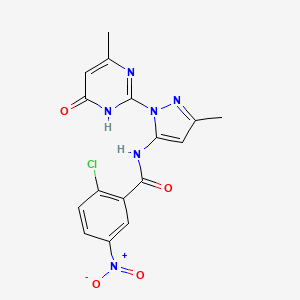

![molecular formula C19H19N3O4S2 B2553703 N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1396862-04-6](/img/structure/B2553703.png)

N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

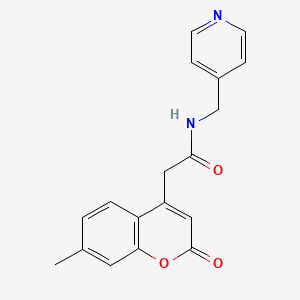

“N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide” is a compound that belongs to the class of benzothiazole (BT) sulfonamides . Benzothiazole sulfonamides are known for their wide range of biological activities such as anticancer, antibacterial, antifungal, anti-inflammatory, anticonvulsant, anti-viral, antioxidant, antitubercular, antidiabetic, anti-HIV, antimalarial, anthelmintic, antileishmanial, antihistaminic, neurodegenerative disorders, local brain ischemia, Huntington’s disease .

Synthesis Analysis

The synthesis of benzothiazole sulfonamides, including “N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide”, starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .

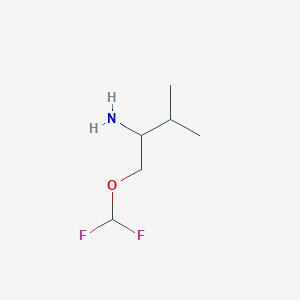

Molecular Structure Analysis

The molecular structure of “N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide” is characterized by the presence of a benzothiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications .

Chemical Reactions Analysis

The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .

科学的研究の応用

- Thiazole derivatives, including compounds like this one, have shown antimicrobial properties. They can inhibit the growth of bacteria, fungi, and other microorganisms. The compound’s structure likely contributes to its effectiveness against pathogens .

- Thiazole-based molecules have been investigated for their anticancer properties. This compound might exhibit cytotoxic effects against cancer cells, making it a candidate for further evaluation in cancer therapy .

- Some thiazole derivatives have demonstrated anti-inflammatory and analgesic effects. Investigating this compound’s ability to reduce inflammation and alleviate pain could be valuable .

- Thiazoles often possess antioxidant activity, protecting cells from oxidative stress. This compound might contribute to cellular defense against free radicals .

- Thiazole-containing compounds have been investigated for neuroprotection. This compound could potentially play a role in safeguarding neurons from damage or degeneration .

- Thiazoles have been studied as potential antidiabetic agents. Investigating whether this compound affects glucose metabolism or insulin sensitivity could be informative .

- Some thiazole derivatives exhibit hepatoprotective effects, supporting liver health. This compound might have similar benefits .

- Thiazoles are versatile, and this compound could have additional activities not yet explored. Investigating its effects on cardiovascular health, Alzheimer’s disease, or hypertension could reveal novel applications .

Antimicrobial Activity

Anticancer Potential

Anti-Inflammatory and Analgesic Activities

Antioxidant Properties

Neuroprotective Effects

Antidiabetic Applications

Hepatoprotective Activity

Other Biological Activities

将来の方向性

The future directions for the research on “N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide” and similar compounds could include further investigations into their biological activities, the development of more efficient synthesis methods, and the exploration of their potential applications in various fields .

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities . They have been associated with various targets depending on the specific substituents on the thiazole ring .

Mode of Action

It’s known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction . The substituents at different positions on the thiazole ring can alter the orientation

特性

IUPAC Name |

N-[4-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c1-12-4-3-5-17-18(12)21-19(27-17)26-15-10-22(11-15)28(24,25)16-8-6-14(7-9-16)20-13(2)23/h3-9,15H,10-11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGCWCJCTGHDEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((4-chlorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553621.png)

![N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine](/img/structure/B2553633.png)

![(3Z)-1-(4-chlorobenzyl)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2553638.png)

![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2553641.png)